Ubrogepant

Description

Properties

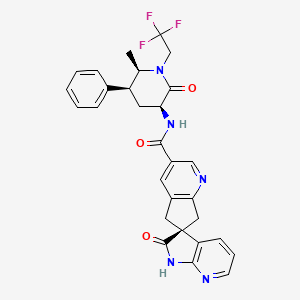

IUPAC Name |

(3S)-N-[(3S,5S,6R)-6-methyl-2-oxo-5-phenyl-1-(2,2,2-trifluoroethyl)piperidin-3-yl]-2-oxospiro[1H-pyrrolo[2,3-b]pyridine-3,6'-5,7-dihydrocyclopenta[b]pyridine]-3'-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H26F3N5O3/c1-16-20(17-6-3-2-4-7-17)11-22(26(39)37(16)15-29(30,31)32)35-25(38)19-10-18-12-28(13-23(18)34-14-19)21-8-5-9-33-24(21)36-27(28)40/h2-10,14,16,20,22H,11-13,15H2,1H3,(H,35,38)(H,33,36,40)/t16-,20-,22+,28+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDOOFTLHJSMHLN-ZQHRPCGSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CC(C(=O)N1CC(F)(F)F)NC(=O)C2=CC3=C(CC4(C3)C5=C(NC4=O)N=CC=C5)N=C2)C6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H](C[C@@H](C(=O)N1CC(F)(F)F)NC(=O)C2=CC3=C(C[C@@]4(C3)C5=C(NC4=O)N=CC=C5)N=C2)C6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H26F3N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00160178 | |

| Record name | Ubrogepant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00160178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

549.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1374248-77-7 | |

| Record name | Ubrogepant | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1374248-77-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ubrogepant [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1374248777 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ubrogepant | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15328 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ubrogepant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00160178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | UBROGEPANT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AD0O8X2QJR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ubrogepant's Mechanism of Action in Migraine Pathophysiology: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ubrogepant is an orally administered small molecule calcitonin gene-related peptide (CGRP) receptor antagonist, approved for the acute treatment of migraine with or without aura in adults.[1][2] This guide provides a detailed examination of its mechanism of action within the context of migraine pathophysiology, intended for a technical audience. This compound competitively and with high affinity binds to the CGRP receptor, a critical component in the trigeminovascular system's role in migraine.[3][4] By blocking the CGRP receptor, this compound inhibits the downstream signaling cascade, including the prevention of cyclic adenosine monophosphate (cAMP) accumulation, thereby mitigating neurogenic inflammation and pain signal transmission.[3] This document synthesizes key quantitative data, details of experimental protocols used in its characterization, and visual representations of its mechanism and relevant experimental workflows.

The Role of CGRP in Migraine Pathophysiology

Migraine is a complex neurological disorder, and a key player in its pathophysiology is the calcitonin gene-related peptide (CGRP), a 37-amino acid neuropeptide. CGRP is widely distributed in both the central and peripheral nervous systems, with a notable concentration in the trigeminovascular system. During a migraine attack, CGRP levels are significantly elevated. The release of CGRP from trigeminal nerve fibers leads to a cascade of events, including:

-

Vasodilation: CGRP is a potent vasodilator of cerebral and dural blood vessels.

-

Neurogenic Inflammation: CGRP contributes to the release of inflammatory mediators from mast cells and other immune cells in the dura mater.

-

Pain Signal Transmission: CGRP modulates nociceptive signaling within the trigeminal ganglion and the trigeminal nucleus caudalis, contributing to the perception of pain.

This compound's Core Mechanism: CGRP Receptor Antagonism

This compound exerts its therapeutic effect by acting as a competitive antagonist at the CGRP receptor. The CGRP receptor is a heterodimer composed of the calcitonin receptor-like receptor (CLR), a G-protein coupled receptor, and the receptor activity-modifying protein 1 (RAMP1). This compound binds with high affinity and selectivity to this receptor complex, preventing the binding of endogenous CGRP. This blockade effectively interrupts the downstream consequences of CGRP signaling.

Molecular Interaction with the CGRP Receptor

This compound binds to a pocket at the interface of the CLR and RAMP1 subunits. Molecular modeling studies suggest that this compound makes key interactions with residues in both CLR and RAMP1, effectively blocking the CGRP binding site. This competitive antagonism prevents the conformational changes in the receptor that are necessary for G-protein coupling and subsequent intracellular signaling.

Downstream Signaling Pathway

The CGRP receptor is primarily coupled to the Gs alpha subunit of the G-protein complex. Activation of the receptor by CGRP leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). This compound's blockade of the CGRP receptor prevents this Gs-protein activation, thereby inhibiting the production of cAMP. The reduction in cAMP levels leads to a decrease in the activation of Protein Kinase A (PKA) and a subsequent reduction in the phosphorylation of downstream targets involved in vasodilation and nociceptive signaling.

Figure 1: this compound's blockade of the CGRP signaling pathway.

Quantitative Data

The following tables summarize key quantitative data for this compound from preclinical and clinical studies.

Table 1: In Vitro Pharmacological Profile of this compound

| Parameter | Species | Value | Assay Type | Reference |

| Binding Affinity (Ki) | ||||

| CGRP Receptor (native) | Human | 0.067 nM | Radioligand Binding | |

| CGRP Receptor (cloned) | Human | 0.070 nM | Radioligand Binding | |

| CGRP Receptor | Rhesus | 0.079 nM | Radioligand Binding | |

| AMY1 Receptor | Human | 8.2 nM | Radioligand Binding | |

| AM1 Receptor | Human | >10,000 nM | Radioligand Binding | |

| AM2 Receptor | Human | 2059 nM | Radioligand Binding | |

| Functional Antagonism (IC50) | ||||

| CGRP-mediated cAMP | Human | 0.08 nM | cAMP Accumulation | |

| AMY1-mediated cAMP | Human | 8.4 nM | cAMP Accumulation |

Table 2: Clinical Efficacy of this compound (ACHIEVE I & II Trials - Pooled Data for 50 mg dose)

| Endpoint (at 2 hours post-dose) | This compound 50 mg | Placebo | p-value | Reference |

| Pain Freedom | 20.5% | 13.0% | <0.001 | |

| Absence of Most Bothersome Symptom | 38.7% | 27.6% | <0.001 |

Experimental Protocols

This section outlines the methodologies for key experiments used to characterize this compound's mechanism of action.

Radioligand Binding Assay for CGRP Receptor Affinity

Objective: To determine the binding affinity (Ki) of this compound for the CGRP receptor.

General Protocol:

-

Membrane Preparation: Membranes are prepared from cells endogenously expressing the human CGRP receptor (e.g., SK-N-MC cells) or from cells recombinantly expressing the human CLR and RAMP1 subunits. Cells are homogenized in a cold lysis buffer and centrifuged to pellet the membranes. The membrane pellet is washed and resuspended in a binding buffer.

-

Competitive Binding: A constant concentration of a radiolabeled CGRP ligand (e.g., [¹²⁵I]-CGRP) is incubated with the cell membranes in the presence of increasing concentrations of unlabeled this compound.

-

Incubation: The reaction is incubated to allow binding to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using a gamma counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Figure 2: Workflow for CGRP Receptor Radioligand Binding Assay.

cAMP Accumulation Assay for Functional Antagonism

Objective: To determine the functional potency (IC50) of this compound in blocking CGRP-induced cAMP production.

General Protocol:

-

Cell Culture: Cells stably expressing the human CGRP receptor (e.g., CHO-K1 cells) are cultured in appropriate media.

-

Cell Plating: Cells are seeded into multi-well plates and allowed to adhere.

-

Pre-incubation: Cells are pre-incubated with increasing concentrations of this compound.

-

Stimulation: Cells are then stimulated with a fixed concentration of CGRP (typically the EC80) to induce cAMP production.

-

Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a detection kit, often based on Homogeneous Time-Resolved Fluorescence (HTRF).

-

Data Analysis: The concentration of this compound that inhibits 50% of the CGRP-induced cAMP production (IC50) is determined by fitting the data to a dose-response curve.

Figure 3: Workflow for cAMP Accumulation Functional Assay.

Capsaicin-Induced Dermal Vasodilation (CIDV) Model

Objective: To assess the in vivo pharmacodynamic activity of this compound in blocking CGRP-mediated vasodilation.

General Protocol:

-

Animal Model: The study is typically conducted in rhesus monkeys or rats.

-

Anesthesia and Preparation: Animals are anesthetized, and a region of skin (e.g., forearm or abdomen) is shaved.

-

Drug Administration: this compound or placebo is administered (e.g., orally or intravenously).

-

Capsaicin Application: After a set period, capsaicin is topically applied to the prepared skin area to induce CGRP release and subsequent vasodilation.

-

Blood Flow Measurement: Dermal blood flow is measured at baseline and at multiple time points after capsaicin application using laser Doppler imaging.

-

Data Analysis: The change in blood flow from baseline is calculated, and the inhibitory effect of this compound on the capsaicin-induced vasodilation is determined.

Conclusion

This compound's mechanism of action is centered on its potent and selective competitive antagonism of the CGRP receptor. By blocking the binding of CGRP, this compound effectively inhibits the downstream signaling cascade that leads to vasodilation, neurogenic inflammation, and pain transmission, key events in the pathophysiology of migraine. Its efficacy has been demonstrated in robust clinical trials, and its pharmacological profile has been well-characterized through a variety of in vitro and in vivo experimental models. This in-depth understanding of this compound's mechanism provides a strong foundation for its clinical use and for the future development of novel migraine therapeutics targeting the CGRP pathway.

References

- 1. Pharmacological characterization of this compound and atogepant in cAMP assays at human, rat, and mouse calcitonin family receptors in transfected cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Characterization of CGRP receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Neurogenically mediated leakage of plasma protein occurs from blood vessels in dura mater but not brain - PubMed [pubmed.ncbi.nlm.nih.gov]

Ubrogepant: A Technical Guide to its Mechanism as a CGRP Receptor Antagonist

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Ubrogepant is an orally bioavailable, small-molecule calcitonin gene-related peptide (CGRP) receptor antagonist, also known as a "gepant," approved for the acute treatment of migraine with or without aura in adults.[1][2] Its mechanism of action involves the competitive blockade of the CGRP receptor, thereby inhibiting the inflammatory cascade and pain signaling associated with migraine pathophysiology.[3][4] Unlike triptans, this compound's action is not associated with vasoconstriction.[5] This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, preclinical and clinical pharmacology, pivotal trial data, and the experimental protocols used for its characterization.

The Role of CGRP in Migraine Pathophysiology

Calcitonin gene-related peptide (CGRP) is a 37-amino acid neuropeptide that is a key player in the pathophysiology of migraine. It is highly concentrated in trigeminal ganglion neurons, which innervate the meningeal blood vessels. During a migraine attack, activation of the trigeminovascular system leads to the release of CGRP from these nerve endings. This release triggers a cascade of events, including potent vasodilation of cerebral and dural blood vessels, mast cell degranulation, and neurogenic inflammation. CGRP mediates its effects by binding to the CGRP receptor, a G-protein coupled receptor composed of the calcitonin receptor-like receptor (CLR) and a receptor activity-modifying protein 1 (RAMP1). The binding of CGRP to its receptor initiates downstream signaling, primarily through the activation of adenylate cyclase, leading to increased intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling cascade contributes directly to the pain transmission and associated symptoms of migraine, such as photophobia and phonophobia.

This compound: Mechanism of Action

Competitive Antagonism at the CGRP Receptor

This compound functions as a potent and selective competitive antagonist of the CGRP receptor. It binds with high affinity to the receptor, directly competing with CGRP and preventing its activation. By occupying the receptor binding site, this compound effectively blocks the downstream signaling cascade responsible for migraine pain and symptoms. This mechanism is distinct from CGRP-targeting monoclonal antibodies, which neutralize the CGRP ligand itself, and from triptans, which act as serotonin 5-HT1B/1D receptor agonists to prevent CGRP release.

Molecular Interactions and Signaling Pathway Inhibition

The binding of this compound to the CLR/RAMP1 complex physically obstructs the binding of the CGRP neuropeptide. This antagonism prevents the conformational change in the receptor necessary for G-protein coupling and subsequent activation of adenylate cyclase. The result is the inhibition of intracellular cAMP production, which in turn blocks the cascade of events leading to vasodilation and neurogenic inflammation.

Preclinical Pharmacology

In Vitro Characterization

This compound's pharmacological properties have been extensively characterized in vitro. Ligand binding assays demonstrated its high affinity and selectivity for the human CGRP receptor.

-

Binding Affinity: this compound exhibits high binding affinity for both native and cloned human CGRP receptors, with a reported inhibitory constant (Ki) of 0.070 nM for cloned human receptors and 0.067 nM for native receptors. Its affinity is significantly lower for CGRP receptors from other species, including rats, mice, and dogs.

-

Functional Potency: In functional assays, this compound potently blocks the human α-CGRP stimulated cAMP response with a half-maximal inhibitory concentration (IC50) of 0.08 nM. It shows over 100-fold higher affinity for the human CGRP receptor compared to the related human AMY1 receptor.

| Parameter | Species/System | Value | Reference |

| Binding Affinity (Ki) | Cloned Human CGRP Receptor | 0.070 nM | |

| Native Human CGRP Receptor | 0.067 nM | ||

| Rhesus Monkey CGRP Receptor | 0.079 nM | ||

| Functional Potency (IC50) | Human α-CGRP stimulated cAMP response | 0.08 nM | |

| Cloned Human AMY1 Receptor | 8.4 nM |

In Vivo Pharmacodynamics

The in vivo CGRP receptor antagonist activity of this compound was assessed using a pharmacodynamic model of capsaicin-induced dermal vasodilation (CIDV). In this model, capsaicin injection causes a localized release of CGRP from sensory nerves, resulting in increased dermal blood flow (vasodilation). This compound produced a concentration-dependent inhibition of this effect in both rhesus monkeys and humans, with a mean half-maximal effective concentration (EC50) of 2.6 nM in humans.

Experimental Protocols

Protocol: CGRP Receptor Competitive Binding Assay

This protocol outlines a general method for determining the binding affinity of a test compound like this compound for the CGRP receptor using a competitive radioligand binding assay.

Objective: To determine the inhibitory constant (Ki) of this compound at the human CGRP receptor.

Materials:

-

Cell membranes from a cell line stably expressing the human CGRP receptor (CLR/RAMP1).

-

Radioligand: [125I]-hCGRP.

-

Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.5% BSA, pH 7.5, supplemented with protease inhibitors.

-

This compound stock solution and serial dilutions.

-

Non-specific binding control: High concentration of unlabeled hCGRP (e.g., 1 µM).

-

Glass fiber filter plates and a cell harvester.

-

Scintillation counter.

Methodology:

-

Preparation: Thaw cell membranes on ice. Prepare serial dilutions of this compound in binding buffer.

-

Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of [125I]-hCGRP, and varying concentrations of this compound. For total binding, omit this compound. For non-specific binding, add a saturating concentration of unlabeled hCGRP.

-

Equilibration: Incubate the plate at room temperature for a sufficient time (e.g., 2 hours) to reach binding equilibrium.

-

Separation: Rapidly filter the contents of each well through the glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold binding buffer to remove any unbound radioligand.

-

Quantification: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a one-site competition model using non-linear regression to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol: CGRP-Mediated cAMP Functional Assay

This protocol describes a cell-based functional assay to measure this compound's ability to inhibit CGRP-stimulated cAMP production.

Objective: To determine the functional potency (IC50) of this compound in blocking CGRP receptor signaling.

Materials:

-

A cell line stably expressing the human CGRP receptor (e.g., CHO-K1 cells).

-

Human α-CGRP.

-

This compound stock solution and serial dilutions.

-

Assay Buffer/Medium (e.g., HBSS with HEPES, BSA, and a phosphodiesterase inhibitor like IBMX).

-

cAMP detection kit (e.g., HTRF, ELISA, or other immunoassay).

Methodology:

-

Cell Plating: Seed the CGRP receptor-expressing cells into a 96- or 384-well plate and culture until they form a confluent monolayer.

-

Pre-incubation: Remove the culture medium and add varying concentrations of this compound (or vehicle control) prepared in assay buffer. Incubate for a short period (e.g., 15-30 minutes) at room temperature.

-

Stimulation: Add a fixed concentration of hCGRP (typically the EC80 concentration, which gives 80% of the maximal response) to all wells except the basal control.

-

Incubation: Incubate the plate for a defined period (e.g., 1 hour) at room temperature to allow for cAMP production.

-

Cell Lysis & Detection: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP detection kit.

-

Data Analysis: Normalize the data, with the response in the presence of CGRP alone set to 100% and the basal response set to 0%. Plot the normalized response against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value, representing the concentration of this compound that inhibits 50% of the CGRP-stimulated cAMP response.

Clinical Pharmacology & Pharmacokinetics

Absorption, Distribution, Metabolism, and Excretion (ADME)

This compound is rapidly absorbed after oral administration, with peak plasma concentrations reached in approximately 1.5 hours. The elimination half-life is between 5 and 7 hours. A high-fat meal can delay the time to peak plasma concentration by about 2 hours but does not significantly affect overall systemic exposure. This compound is approximately 87% bound to plasma proteins in vitro. Metabolism is the primary route of elimination, mediated mainly by the cytochrome P450 enzyme CYP3A4. The two most abundant circulating components in plasma are the parent drug and two pharmacologically inactive glucuronide conjugate metabolites. Elimination occurs primarily through the biliary/fecal route, with about 42% of an oral dose recovered as unchanged drug in the feces and 6% in the urine.

| Pharmacokinetic Parameter | Value | Reference |

| Time to Peak Plasma Conc. (Tmax) | ~1.5 hours | |

| Elimination Half-life (t½) | 5-7 hours | |

| Plasma Protein Binding | 87% | |

| Primary Metabolizing Enzyme | CYP3A4 | |

| Primary Elimination Route | Fecal/Biliary |

Drug-Drug Interactions

Given its primary metabolism by CYP3A4, this compound has clinically significant drug-drug interactions.

-

Strong CYP3A4 Inhibitors (e.g., ketoconazole, itraconazole, clarithromycin) are contraindicated as they can significantly increase this compound exposure.

-

Strong CYP3A4 Inducers (e.g., rifampin, phenytoin) should be avoided as they can substantially decrease this compound exposure and reduce its efficacy.

-

Dose adjustments are recommended when co-administered with moderate or weak CYP3A4 inhibitors and inducers , as well as inhibitors of BCRP and/or P-gp transporters.

Clinical Efficacy and Safety

Summary of Pivotal Phase 3 Trials (ACHIEVE I & II)

The efficacy of this compound for the acute treatment of migraine was established in two pivotal Phase 3, randomized, placebo-controlled trials, ACHIEVE I and ACHIEVE II. A pooled analysis of these trials demonstrated the superiority of this compound over placebo. The co-primary endpoints were pain freedom at 2 hours post-dose and absence of the most bothersome migraine-associated symptom (photophobia, phonophobia, or nausea) at 2 hours post-dose.

| Endpoint (at 2 hours post-dose) | This compound 50 mg (n=1118) | Placebo (n=1122) | Odds Ratio (95% CI) | P-value |

| Pain Freedom | 20.5% | 13.0% | 1.72 (1.34, 2.22) | <0.001 |

| Absence of Most Bothersome Symptom | 38.7% | 27.6% | 1.68 (1.37, 2.05) | <0.001 |

Safety and Tolerability Profile

This compound is generally well-tolerated. Across the pivotal trials, the incidence of adverse events was similar between the this compound and placebo groups. No serious treatment-related adverse events were identified.

| Adverse Event | This compound (All Doses) | Placebo |

| Nausea | 4% | 2% |

| Somnolence (Sleepiness) | 3% | 1% |

| Dry Mouth | >1% | <1% |

Long-term safety was established in a 52-week open-label extension study, which did not reveal any new safety concerns. Importantly, intermittent dosing of this compound has not been associated with signals of hepatotoxicity.

Conclusion

This compound represents a significant advancement in the acute treatment of migraine. As a potent, selective, and orally bioavailable CGRP receptor antagonist, it directly targets a key mechanism in migraine pathophysiology without the cardiovascular liabilities associated with triptans. Its well-characterized preclinical profile, established clinical efficacy, and favorable safety and tolerability make it a valuable therapeutic option for a broad range of patients with migraine. The detailed understanding of its pharmacology, supported by the experimental methodologies described herein, provides a solid foundation for its clinical use and for the future development of drugs in this class.

References

Ubrogepant's binding affinity and selectivity for the CGRP receptor

An In-depth Technical Guide on the Binding Affinity and Selectivity of Ubrogepant for the CGRP Receptor

This technical guide provides a comprehensive overview of the binding characteristics of this compound, a small molecule calcitonin gene-related peptide (CGRP) receptor antagonist. This compound is approved for the acute treatment of migraine with or without aura in adults[1][2][3]. Its therapeutic effect is derived from its high affinity and selectivity for the CGRP receptor, a key component in the pathophysiology of migraine[4][5].

This compound's Binding Affinity for the CGRP Receptor

This compound demonstrates a high binding affinity for the human CGRP receptor, which is a heterodimer composed of the calcitonin receptor-like receptor (CLR) and receptor activity-modifying protein 1 (RAMP1). This high affinity is reflected in its low inhibition constant (Kᵢ), a measure of the concentration of the drug required to inhibit 50% of the radioligand binding to the receptor.

Studies have shown that this compound binds with sub-nanomolar affinity to both native and cloned human CGRP receptors. Its affinity for the rhesus monkey CGRP receptor is similar, while it is comparatively lower for the CGRP receptors of other species such as rats, mice, rabbits, and dogs.

Table 1: this compound Binding Affinity (Kᵢ) for CGRP Receptors from Various Species

| Species | Receptor Type | Binding Affinity (Kᵢ) (nM) |

| Human | Native | 0.067 |

| Human | Cloned | 0.070 |

| Rhesus Monkey | Cloned | 0.079 |

| Rat | Cloned | 9.6 |

| Mouse | Cloned | 47 |

| Rabbit | Cloned | Not specified |

| Dog | Cloned | Not specified |

This compound's Selectivity Profile

The selectivity of a drug is crucial for minimizing off-target effects. This compound exhibits a high degree of selectivity for the human CGRP receptor over other members of the calcitonin receptor family, such as the amylin 1 (AMY₁) and adrenomedullin (AM) receptors. The AMY₁ receptor, which also contains RAMP1 (in a complex with the calcitonin receptor, CTR), is another potential binding site for CGRP. This compound's affinity for the human CGRP receptor is approximately 100-fold higher than for the human AMY₁ receptor and over 29,000-fold higher than for the human AM₂ receptor.

Table 2: this compound Selectivity for Human Calcitonin Receptor Family Members

| Receptor | Binding Affinity (Kᵢ) (nM) | Selectivity (fold difference vs. CGRP Receptor) |

| CGRP (CLR/RAMP1) | 0.070 | - |

| AMY₁ (CTR/RAMP1) | 8.2 | ~117 |

| AM₂ | 2059 | >29,000 |

CGRP Receptor Signaling Pathway

The CGRP receptor is a G-protein coupled receptor (GPCR) that, upon binding of CGRP, primarily couples to the Gαs protein. This initiates a signaling cascade that involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). This increase in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately leading to vasodilation and neurogenic inflammation, processes implicated in migraine pain. This compound acts as a competitive antagonist, binding to the CGRP receptor and blocking this signaling pathway.

Caption: CGRP receptor signaling pathway and the antagonistic action of this compound.

Experimental Methodologies

The binding affinity and functional activity of this compound have been characterized using various in vitro assays. The most common are radioligand binding assays and cAMP functional assays.

This assay is used to determine the binding affinity (Kᵢ) of an unlabeled compound (this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.

Experimental Protocol:

-

Membrane Preparation: Cell membranes expressing the human CGRP receptor are prepared from cultured cells (e.g., HEK293 cells) transiently or stably expressing CLR and RAMP1.

-

Assay Incubation: The cell membranes are incubated in a buffer solution with a fixed concentration of a radiolabeled CGRP ligand (e.g., ¹²⁵I-CGRP) and varying concentrations of unlabeled this compound.

-

Equilibrium: The mixture is incubated to allow the binding reaction to reach equilibrium.

-

Separation: The receptor-bound radioligand is separated from the free (unbound) radioligand via rapid vacuum filtration through glass fiber filters. The membranes containing the receptor-ligand complex are trapped on the filter.

-

Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Caption: Workflow for a competitive radioligand binding assay.

This assay measures the functional antagonist activity of this compound by quantifying its ability to inhibit the CGRP-stimulated production of intracellular cAMP. The half-maximal inhibitory concentration (IC₅₀) from this assay indicates the drug's potency. This compound potently blocks the human α-CGRP-stimulated cAMP response with an IC₅₀ of 0.08 nM.

Experimental Protocol:

-

Cell Culture and Transfection: Whole cells (e.g., HEK293 or Cos7) are transfected to express the CGRP receptor (CLR and RAMP1). For assays like the GloSensor™ cAMP assay, cells are also co-transfected with a plasmid encoding a luminescent biosensor that reports on cAMP levels.

-

Pre-incubation with Antagonist: Cells are pre-incubated with varying concentrations of this compound for a defined period.

-

Agonist Stimulation: Cells are then stimulated with a fixed concentration of a CGRP agonist (e.g., α-CGRP) to induce cAMP production.

-

Cell Lysis and Detection: After stimulation, the cells are lysed, and the intracellular cAMP concentration is measured. In the GloSensor™ assay, a reagent is added, and the luminescence, which is proportional to the cAMP concentration, is read directly in live cells without a lysis step.

-

Data Analysis: The ability of this compound to inhibit the agonist-induced cAMP production is plotted against the this compound concentration. The IC₅₀ value is determined using non-linear regression.

Caption: Workflow for a cell-based cAMP functional assay.

Conclusion

This compound is a highly potent and selective competitive antagonist of the human CGRP receptor. Its sub-nanomolar binding affinity and significant selectivity over other calcitonin family receptors underscore its targeted mechanism of action. The robust in vitro characterization through radioligand binding and cAMP functional assays provides a clear understanding of its pharmacological profile, which forms the basis of its clinical efficacy in the acute treatment of migraine.

References

- 1. This compound: Mechanism of action, clinical and translational science - PMC [pmc.ncbi.nlm.nih.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. This compound: An Oral Calcitonin Gene-Related Peptide (CGRP) Receptor Antagonist for Abortive Migraine Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. neurology.org [neurology.org]

- 5. scienceofmigraine.com [scienceofmigraine.com]

A Comprehensive Preclinical Pharmacological Profile of Ubrogepant

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical pharmacological data for ubrogepant, a small-molecule calcitonin gene-related peptide (CGRP) receptor antagonist approved for the acute treatment of migraine.[1][2][3] The following sections detail its mechanism of action, in vitro and in vivo pharmacology, and pharmacokinetic profile, supported by experimental data and methodologies.

Mechanism of Action

This compound is a competitive antagonist of the calcitonin gene-related peptide (CGRP) receptor.[4][5] CGRP is a neuropeptide implicated in the pathophysiology of migraine; its levels are elevated during attacks, contributing to the vasodilation of cerebral blood vessels and pain signal transmission within the trigeminovascular system. This compound functions by directly binding to the CGRP receptor with high affinity, thereby blocking the binding of CGRP and preventing the subsequent activation of intracellular signaling pathways that lead to migraine pain and associated symptoms. This mechanism differs from triptans, which are serotonin 5-HT1B/1D receptor agonists and possess vasoconstrictive properties, and from CGRP-targeting monoclonal antibodies, which neutralize the CGRP ligand itself.

In Vitro Pharmacological Profile

This compound's potency and selectivity were characterized through a series of in vitro binding and functional assays.

This compound demonstrates high affinity for human and rhesus CGRP receptors, with lower affinity for the receptors of other preclinical species. Its selectivity for the CGRP receptor is substantially higher compared to other related receptors in the calcitonin family.

Experimental Protocol: Radioligand Binding Assays The binding affinity of this compound was determined using competitive radioligand binding assays. Membranes prepared from cells expressing the target CGRP receptor were incubated with a radiolabeled CGRP ligand (e.g., [125I]-CGRP) and varying concentrations of this compound. Following incubation, bound and free radioligand were separated. The amount of bound radioactivity was measured, and the data were used to calculate the inhibitory constant (Ki) of this compound, representing its affinity for the receptor.

Table 1: this compound Binding Affinity (Ki) at CGRP Receptors

| Species/Receptor Type | Binding Affinity (Ki, nM) | Reference(s) |

|---|---|---|

| Human (native) | 0.067 | |

| Human (cloned) | 0.070 | |

| Rhesus Monkey | 0.079 |

| Rat, Mouse, Rabbit, Dog | 9.6 - 47 | |

Table 2: this compound Binding Selectivity against Calcitonin Receptor Family

| Receptor | Binding Affinity (Ki, nM) | Selectivity vs. Human CGRP | Reference(s) |

|---|---|---|---|

| AMY1 | 8.2 | ~100-fold lower |

| AM2 | 2059 | >29,000-fold lower | |

This compound potently blocks the functional response mediated by CGRP receptor activation.

Experimental Protocol: CGRP-Induced cAMP Accumulation Assay The antagonist activity of this compound was assessed in cells expressing cloned human CGRP receptors. These cells were pre-incubated with varying concentrations of this compound before being stimulated with human α-CGRP. Since the CGRP receptor is coupled to a Gs protein, its activation leads to an increase in intracellular cyclic adenosine monophosphate (cAMP). The concentration of cAMP was measured using standard techniques (e.g., ELISA or HTRF). The ability of this compound to inhibit this CGRP-stimulated cAMP response was quantified to determine its half-maximal inhibitory concentration (IC50).

Table 3: this compound Functional Antagonist Potency

| Assay | Potency (IC50, nM) | Reference(s) |

|---|---|---|

| CGRP-stimulated cAMP Response | 0.08 | |

| CGRP-stimulated cAMP Response (+50% human serum) | 0.192 (2.4-fold reduction) |

| AMY1 Receptor Functional Assay | 8.4 | |

In Vivo Preclinical Efficacy

The in vivo activity of this compound was confirmed in established preclinical models that translate CGRP receptor blockade into a measurable physiological effect.

Experimental Protocol: Capsaicin-Induced Dermal Vasodilation (CIDV) This pharmacodynamic model was used in rhesus monkeys and humans to evaluate in vivo CGRP receptor antagonist activity. An intradermal injection of capsaicin is administered, which causes the release of CGRP from sensory nerve endings, resulting in localized vasodilation and an increase in dermal blood flow. This change in blood flow is measured (e.g., via laser Doppler). This compound is administered orally prior to the capsaicin challenge. Its ability to produce a concentration-dependent inhibition of the capsaicin-induced vasodilation is measured to determine its in vivo potency (EC50).

Table 4: this compound In Vivo Efficacy in the CIDV Model

| Species | Potency (Mean EC50, nM) | Reference(s) |

|---|---|---|

| Rhesus Monkey | 3.2 |

| Human | 2.6 | |

A preclinical study in rats aimed to determine if repeated administration of this compound would induce latent sensitization, a phenomenon relevant to medication overuse headache.

Experimental Protocol: Rat MOH Model A state of latent sensitization was established in rats through repeated oral administration of sumatriptan (10 mg/kg) over two weeks. This compound (at 25, 50, or 100 mg/kg) was then given as an acute treatment at the time of a migraine-like pain trigger (stress or a nitric oxide donor). The primary endpoint was the reversal of cephalic allodynia.

Key Findings:

-

This compound demonstrated efficacy as an acute treatment, reversing allodynia in the sumatriptan-primed rats.

-

In contrast to sumatriptan, repeated treatment with this compound did not induce cutaneous allodynia or latent sensitization.

-

These results suggest that this compound may not carry the same risk for causing medication overuse headache as other acute migraine therapies.

Preclinical Pharmacokinetic and Safety Profile

Table 5: Summary of Preclinical and Clinical Pharmacokinetic Parameters

| Parameter | Value | Species/Condition | Reference(s) |

|---|---|---|---|

| Absorption | |||

| Time to Peak Concentration (Tmax) | ~1.5 hours | Human | |

| Distribution | |||

| Plasma Protein Binding | 87% | In vitro (Human) | |

| Apparent Volume of Distribution (Vd/F) | ~350 L | Human | |

| Brain Penetration (CSF:plasma ratio) | 0.03 | Monkey | |

| Metabolism | |||

| Primary Pathway | CYP3A4-mediated oxidation | Human | |

| Metabolite Activity | Glucuronide metabolites are ~6000-fold less potent | Human | |

| Excretion | |||

| Elimination Half-life (t1/2) | 5 - 7 hours | Human |

| Primary Route of Elimination | Biliary / Fecal | Human | |

Preclinical Safety and Selectivity:

-

Broad Target Selectivity: this compound was screened against a panel of 116 other biological targets using radioligand binding and enzyme assays, where it showed no significant off-target activity.

-

Hepatotoxicity Assessment: Earlier gepants (e.g., telcagepant) were discontinued due to signals of liver toxicity. Mechanistic in vitro assays and DILIsym (a mathematical model of drug-induced liver injury) were used to assess the hepatotoxicity risk of this compound. The modeling predicted no hepatotoxicity for this compound, even at doses 10-fold higher than the approved clinical dose, consistent with clinical trial data.

Conclusion

Preclinical studies characterize this compound as a highly potent and selective competitive antagonist of the human CGRP receptor. It demonstrates robust functional antagonism in vitro and target engagement in validated in vivo pharmacodynamic models. Its pharmacokinetic profile is characterized by rapid oral absorption, low brain penetration, and a half-life suitable for acute treatment. Furthermore, preclinical models suggest a favorable safety profile, particularly a low risk for hepatotoxicity and medication overuse headache, distinguishing it from earlier gepants and other classes of acute migraine treatments.

References

- 1. This compound: Mechanism of action, clinical and translational science - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Comprehensive Review of the Mechanism, Efficacy, Safety, and Tolerability of this compound in the Treatment of Migraine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound: First Approval - PMC [pmc.ncbi.nlm.nih.gov]

- 4. droracle.ai [droracle.ai]

- 5. neurology.org [neurology.org]

In vitro studies on Ubrogepant's effect on neuronal signaling

An In-Depth Technical Guide to the In Vitro Effects of Ubrogepant on Neuronal Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is an orally administered small molecule calcitonin gene-related peptide (CGRP) receptor antagonist, approved for the acute treatment of migraine with or without aura in adults.[1][2] Migraine pathophysiology is complex, but the role of CGRP as a key mediator is well-established.[3] During a migraine attack, CGRP is released from trigeminal ganglion neurons, leading to vasodilation and transmission of pain signals.[3][4] this compound exerts its therapeutic effect by competitively blocking the CGRP receptor, thereby inhibiting downstream signaling cascades implicated in migraine pain. This technical guide provides a detailed overview of the in vitro studies that have characterized the pharmacological properties of this compound, focusing on its effects on neuronal signaling pathways.

CGRP Receptor Signaling Pathway

The CGRP receptor is a complex of three proteins: the calcitonin receptor-like receptor (CLR), a seven-transmembrane G-protein coupled receptor; Receptor Activity-Modifying Protein 1 (RAMP1); and Receptor Component Protein (RCP) which is necessary for G-protein coupling. The binding of CGRP to this receptor complex, primarily at the extracellular domains of CLR and RAMP1, initiates a conformational change that activates the associated Gαs protein. This activation stimulates adenylyl cyclase, leading to the conversion of ATP to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP concentration activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, ultimately modulating neuronal excitability and promoting vasodilation.

This compound's Antagonistic Mechanism of Action

In vitro studies have conclusively demonstrated that this compound is a potent, selective, and competitive antagonist of the human CGRP receptor. It competitively binds to the CGRP receptor, physically obstructing the binding of the endogenous CGRP ligand. This blockade prevents the Gαs protein activation and the subsequent production of intracellular cAMP, effectively inhibiting the signaling cascade that leads to migraine pain. The competitive nature of this antagonism has been confirmed through Schild analysis.

Data Presentation: Quantitative In Vitro Pharmacology

The potency and selectivity of this compound have been quantified through rigorous in vitro assays. The data consistently show high binding affinity and potent functional antagonism at the human CGRP receptor.

Table 1: this compound Binding Affinity (Ki) at CGRP Receptors

Binding affinity is a measure of the strength of the interaction between a ligand (this compound) and its receptor. The inhibition constant (Ki) represents the concentration of this compound required to occupy 50% of the CGRP receptors in vitro. A lower Ki value indicates a higher binding affinity.

| Receptor Source | Species | Ki (nM) | Citation(s) |

| Native CGRP Receptor | Human | 0.067 | |

| Cloned CGRP Receptor | Human | 0.070 | |

| Cloned CGRP Receptor | Rhesus Monkey | 0.079 | |

| Cloned CGRP Receptor | Rat | 9.6 - 47 | |

| Cloned CGRP Receptor | Mouse | 9.6 - 47 | |

| Cloned CGRP Receptor | Rabbit | 9.6 - 47 | |

| Cloned CGRP Receptor | Dog | 9.6 - 47 |

Table 2: this compound Functional Antagonist Activity (IC50) and Selectivity

Functional assays measure the ability of an antagonist to inhibit the biological response triggered by an agonist. The half-maximal inhibitory concentration (IC50) is the concentration of this compound that inhibits 50% of the CGRP-stimulated cAMP response. This compound demonstrates high selectivity for the CGRP receptor over other related receptors in the calcitonin family.

| Target Receptor | Agonist | Assay Type | IC50 (nM) | Selectivity vs. CGRP Receptor | Citation(s) |

| Human CGRP | α-CGRP | cAMP Accumulation | 0.08 | - | |

| Human Amylin 1 (AMY1) | Amylin | cAMP Accumulation | 8.4 | ~100-fold | |

| Human Adrenomedullin 2 (AM2) | Adrenomedullin | cAMP Accumulation | >29,000-fold vs. Ki | ||

| Other Calcitonin Family Receptors | Various | cAMP Accumulation | >2000-fold |

Experimental Protocols

Radioligand Binding Assays

These assays are performed to determine the binding affinity (Ki) of this compound for the CGRP receptor.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells endogenously expressing the human CGRP receptor (e.g., SK-N-MC cells) or from cells transiently transfected to express the cloned human CGRP receptor complex (CLR and RAMP1).

-

Competitive Binding: A constant concentration of a radiolabeled CGRP ligand (e.g., 125I-αCGRP) is incubated with the prepared cell membranes.

-

This compound Titration: Increasing concentrations of unlabeled this compound are added to the incubation mixture to compete with the radioligand for binding to the CGRP receptor.

-

Incubation & Separation: The mixture is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated, typically by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters (representing the bound radioligand) is measured using a gamma counter.

-

Data Analysis: The data are used to generate a competition curve, from which the IC50 (concentration of this compound that displaces 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

cAMP Functional Assays

These assays are used to determine the functional potency (IC50) of this compound in blocking CGRP-induced cell signaling.

Methodology:

-

Cell Culture: Cos7 or Chinese Hamster Ovary (CHO) cells are transiently transfected with plasmids encoding the human CGRP receptor components (CLR and RAMP1).

-

Cell Plating: Transfected cells are plated into multi-well plates and allowed to adhere.

-

Antagonist Pre-incubation: Cells are pre-incubated with varying concentrations of this compound for a defined period.

-

Agonist Stimulation: A fixed concentration of a CGRP agonist (e.g., human α-CGRP, typically at its EC80) is added to the wells to stimulate cAMP production. The incubation continues for a short period (e.g., 15 minutes) at 37°C.

-

Cell Lysis & cAMP Measurement: The reaction is stopped, and the cells are lysed. The intracellular concentration of cAMP is then quantified using a commercially available assay kit, such as a competitive immunoassay with a chemiluminescent or fluorescent readout (e.g., DiscoveRx HitHunter).

-

Data Analysis: The results are used to plot a dose-response curve for this compound's inhibition of the CGRP-stimulated signal. The IC50 value is determined from this curve.

Studies in Primary Trigeminal Ganglion Neurons

While specific data on the direct application of this compound to cultured trigeminal ganglion (TG) neurons is limited in the provided search results, such experiments are crucial for understanding its effects in a more physiologically relevant context. These in vitro models allow for the study of neuropeptide release and neuronal sensitization.

General Protocol for Assessing CGRP Release from TG Neurons:

-

Neuron Culture: Trigeminal ganglia are dissected from rodents (e.g., rats) and treated with enzymes (collagenase, trypsin) to dissociate the cells. The neurons are then plated on coated coverslips and cultured for several days.

-

Stimulation: The cultured neurons are exposed to a depolarizing stimulus (e.g., 50 mM KCl) or a TRPV1 agonist (e.g., capsaicin) to evoke the release of neurotransmitters, including CGRP.

-

This compound Application: To test its effect, this compound would be applied to the culture medium before and during the stimulation phase.

-

Quantification of CGRP Release: The amount of CGRP released into the culture medium is quantified using an enzyme-linked immunosorbent assay (ELISA).

-

Calcium Imaging: In parallel experiments, neurons can be loaded with a calcium-sensitive dye (e.g., Fura-2 AM). Changes in intracellular calcium concentration in response to CGRP application (with and without this compound) can be measured to assess the direct impact on neuronal excitability.

Conclusion

The comprehensive in vitro characterization of this compound confirms its mechanism of action as a highly potent and selective competitive antagonist of the human CGRP receptor. Radioligand binding assays establish its sub-nanomolar affinity for the receptor, and functional assays demonstrate its ability to block CGRP-mediated cAMP signaling with corresponding potency. Its high selectivity for the CGRP receptor over other members of the calcitonin receptor family minimizes the potential for off-target effects. These foundational in vitro studies provide a clear mechanistic basis for the clinical efficacy of this compound in the acute treatment of migraine.

References

- 1. This compound: Mechanism of action, clinical and translational science - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound for the treatment of migraine attacks during the prodrome: a phase 3, multicentre, randomised, double-blind, placebo-controlled, crossover trial in the USA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Calcitonin gene relating peptide inhibitors in combination for migraine treatment: A mini-review [frontiersin.org]

- 4. m.youtube.com [m.youtube.com]

Ubrogepant's impact on trigeminal nerve activation

An In-depth Technical Guide to Ubrogepant's Impact on Trigeminal Nerve Activation

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Migraine is a complex neurological disorder characterized by debilitating headaches and associated symptoms. The activation of the trigeminovascular system is a key element in migraine pathophysiology.[1] This system involves the trigeminal nerve, which, when activated, releases several neuropeptides, most notably the calcitonin gene-related peptide (CGRP).[2][3][4] CGRP is a potent vasodilator and is integral to transmitting pain signals and promoting neurogenic inflammation, which leads to the sensitization of meningeal nociceptors.[3] Elevated levels of CGRP have been observed during migraine attacks, solidifying its role as a primary therapeutic target.

This compound is an orally administered, small-molecule CGRP receptor antagonist, also known as a "gepant," approved for the acute treatment of migraine with or without aura in adults. Unlike triptans, which are serotonin receptor agonists with vasoconstrictive properties, this compound offers a novel mechanism that directly blocks the CGRP signaling pathway without causing vasoconstriction. This document provides a comprehensive technical overview of this compound's mechanism of action, its pharmacological profile, and its demonstrated effects on the consequences of trigeminal nerve activation, supported by quantitative data and detailed experimental methodologies.

Mechanism of Action: Antagonism of the CGRP Receptor

During a migraine attack, activation of the trigeminal nerve leads to the release of CGRP. CGRP then binds to its receptor, which is a complex of the calcitonin-like receptor (CLR) and receptor activity-modifying protein 1 (RAMP1). This binding event activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). The subsequent signaling cascade results in the dilation of cerebral and dural blood vessels and the transmission of pain signals to the central nervous system.

This compound functions as a competitive antagonist at the CGRP receptor. By binding to the receptor, it prevents CGRP from exerting its effects, thereby blocking CGRP-induced vasodilation and inhibiting the relay of pain signals from the trigeminal nerve. This targeted action addresses the core mechanisms of migraine pain without the cardiovascular concerns associated with vasoconstrictive agents.

Pharmacodynamics: Quantifying the Impact

This compound's interaction with the CGRP receptor has been characterized through various in vitro and in vivo studies, demonstrating its high potency and selectivity.

In Vitro Receptor Affinity and Functional Potency

This compound exhibits a high affinity for the human CGRP receptor with subnanomolar potency in functional assays that measure the inhibition of CGRP-mediated cAMP signaling. Its selectivity is notable, with significantly lower affinity for other related receptors in the calcitonin family, such as the amylin (AMY) receptors.

| Parameter | Receptor/Assay | Value | Species | Reference |

| IC50 | CGRP-mediated cAMP signaling | 0.08 nM | Human | |

| IC50 | CGRP-mediated cAMP signaling (in 50% human serum) | 0.192 nM (2.4-fold reduction) | Human | |

| Ki | AMY1 Receptor | 8.2 nM | Human | |

| Ki | AM2 Receptor | 2059 nM | Human | |

| IC50 | Cloned AMY1 Receptor (cAMP assay) | 8.4 nM | Human |

In Vivo Pharmacodynamic Models

The in vivo activity of this compound has been evaluated using a capsaicin-induced dermal vasodilation (CIDV) model in rhesus monkeys and humans. This model assesses the ability of a CGRP receptor antagonist to inhibit the vasodilation caused by CGRP release from sensory nerve endings. This compound demonstrated potent, concentration-dependent inhibition of CIDV.

| Parameter | Value (Rhesus Monkey) | Value (Human) | Reference |

| Mean EC50 | 3.19 nM | 2.56 nM | |

| Estimated EC90 | 29 nM | 23 nM |

Experimental Protocols

Protocol: CGRP-Mediated cAMP Functional Assay

This assay quantifies the ability of an antagonist like this compound to inhibit the functional response (cAMP production) following CGRP receptor activation.

-

Cell Culture and Transfection: Cos-7 or HEK293 cells are transiently co-transfected with plasmids containing the genetic code for the human CLR and RAMP1 to form the human CGRP receptor.

-

Cell Stimulation: Transfected cells are incubated and then exposed to a fixed concentration of α-CGRP (e.g., 10 nM) in the presence of varying concentrations of this compound (e.g., 0.1 nM to 10 µM).

-

cAMP Measurement: After a short incubation period (e.g., 15 minutes at 37°C), the reaction is stopped, and cells are lysed. The intracellular cAMP concentration is measured using a competitive immunoassay, such as a LANCE® Ultra cAMP kit or a radioimmunoassay.

-

Data Analysis: The concentration of this compound that inhibits 50% of the maximal CGRP-induced cAMP response (IC50) is calculated by fitting the data to a four-parameter logistic curve.

Protocol: In Vivo Capsaicin-Induced Dermal Vasodilation (CIDV)

This pharmacodynamic model provides in vivo evidence of CGRP receptor antagonism.

-

Subject Preparation: The study is conducted in healthy human volunteers or rhesus monkeys.

-

Drug Administration: Subjects receive an oral dose of this compound or a placebo.

-

Capsaicin Application: At specific time points after dosing, a solution of capsaicin is applied topically or intradermally to a defined area of the skin (e.g., forearm) to induce CGRP release and subsequent vasodilation (flare).

-

Blood Flow Measurement: The change in dermal blood flow within the flare area is quantified using techniques like laser Doppler imaging.

-

Data Analysis: The inhibitory effect of this compound is determined by comparing the capsaicin-induced blood flow changes in the drug-treated group versus the placebo group. The effective concentration producing 50% inhibition (EC50) is then calculated.

Protocol: Assessment of Blood-Brain Barrier Penetration

Understanding CNS exposure is critical for CGRP antagonists.

-

Drug Administration: this compound is administered to subjects (animal models or humans).

-

Sample Collection: At various time points post-administration, simultaneous samples of blood (for plasma) and cerebrospinal fluid (CSF) are collected.

-

Concentration Analysis: The concentration of this compound in both plasma and CSF is measured using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

-

Ratio Calculation: The extent of brain penetration is expressed as the ratio of the concentration in CSF to the concentration in plasma (CSF:plasma ratio). This provides an indication of the drug's ability to cross the blood-brain barrier.

Pharmacokinetics and Brain Penetration

This compound is rapidly absorbed after oral administration, with key pharmacokinetic parameters characterized in Phase 1 studies. It is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme.

| Parameter | Mean Value (100 mg Dose) | Unit | Reference |

| Tmax (Median) | 1.7 | hours | |

| Cmax | 274.2 | ng/mL | |

| AUC0-inf | 1249.4 | ng·h/mL | |

| t1/2 | 5 - 7 | hours | |

| Vd/F (Apparent Volume of Distribution) | 350 | L | |

| CL/F (Apparent Clearance) | 89 | L/h | |

| Plasma Protein Binding | 87 | % | |

| CSF:Plasma Ratio | 0.03 | - |

A key characteristic of this compound is its limited penetration of the blood-brain barrier, as evidenced by a low CSF-to-plasma concentration ratio of 0.03. This suggests that this compound primarily exerts its therapeutic effect on peripheral components of the trigeminovascular system, such as the trigeminal ganglion and dural blood vessels, where the blood-brain barrier is more permeable.

Clinical Efficacy: Inhibiting the Consequences of Trigeminal Activation

The ultimate measure of this compound's impact on trigeminal nerve activation is its clinical efficacy in alleviating migraine symptoms. Data from two pivotal Phase 3, randomized, placebo-controlled trials, ACHIEVE I and ACHIEVE II, have demonstrated its effectiveness. The primary endpoints in these trials were freedom from pain and freedom from the most bothersome symptom (MBS) at 2 hours post-dose.

| Efficacy Endpoint (at 2 hours) | Placebo | This compound 50 mg | This compound 100 mg | Reference |

| Pain Freedom (ACHIEVE I) | 11.8% | 19.2% (p<0.001) | 21.2% (p<0.001) | |

| Pain Freedom (ACHIEVE II) | 14.3% | 20.7% (p=0.01) | - | |

| MBS Freedom (ACHIEVE I) | 27.8% | 38.6% (p<0.001) | 37.7% (p<0.001) | |

| MBS Freedom (ACHIEVE II) | 27.8% | 37.6% (p=0.01) | - | |

| Pain Relief (ACHIEVE I) | 49.1% | 60.7% (p<0.001) | 61.4% (p<0.001) |

These clinical outcomes directly reflect the successful interruption of the pathophysiological cascade initiated by trigeminal nerve activation and CGRP release. By blocking the CGRP receptor, this compound prevents the development of pain and associated symptoms, providing relief during a migraine attack.

Conclusion

This compound effectively mitigates the consequences of trigeminal nerve activation by potently and selectively antagonizing the CGRP receptor. Its mechanism is supported by robust in vitro data demonstrating high-affinity binding and functional blockade of CGRP signaling. In vivo and clinical studies confirm its ability to inhibit CGRP-mediated processes, resulting in statistically significant and clinically meaningful relief from migraine pain and associated symptoms. With its targeted peripheral action and favorable pharmacokinetic profile, this compound represents a key advancement in the acute treatment of migraine, directly addressing the central role of CGRP in the disease's pathophysiology.

References

- 1. ufaneuro.org [ufaneuro.org]

- 2. drugtopics.com [drugtopics.com]

- 3. A Comprehensive Review of the Mechanism, Efficacy, Safety, and Tolerability of this compound in the Treatment of Migraine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound: Mechanism of action, clinical and translational science - PMC [pmc.ncbi.nlm.nih.gov]

Early-phase clinical trial results for Ubrogepant

An In-depth Technical Guide to Early-Phase Clinical Trial Results for Ubrogepant

Introduction

This compound is an orally administered small-molecule calcitonin gene-related peptide (CGRP) receptor antagonist, also known as a "gepant," approved for the acute treatment of migraine with or without aura in adults.[1][2] The development of this compound marked a significant advancement in migraine therapy, targeting the CGRP signaling pathway, which is fundamentally involved in the pathophysiology of migraine.[1][3] This technical guide provides a comprehensive overview of the early-phase clinical trial data for this compound, focusing on its mechanism of action, pharmacokinetics, and the efficacy and safety results from Phase 1 and Phase 2 studies. Detailed experimental protocols and visual diagrams are included to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Mechanism of Action

During a migraine attack, CGRP is released from trigeminal nerve endings, leading to vasodilation and transmission of pain signals.[1] this compound exerts its therapeutic effect by competitively blocking the CGRP receptor, thereby inhibiting the downstream signaling cascade responsible for migraine pain. Specifically, CGRP binding to its receptor—a complex of the calcitonin-like receptor (CLR) and receptor activity-modifying protein 1 (RAMP1)—activates adenylate cyclase, which increases intracellular cyclic adenosine monophosphate (cAMP). This compound prevents CGRP from binding to this receptor, thus blocking the generation of cAMP and interrupting the pain signaling pathway.

Pharmacokinetics

Early-phase studies established the pharmacokinetic (PK) profile of this compound. It is rapidly absorbed after oral administration, with pharmacologically active concentrations reached quickly. The PK properties are dose-proportional over a range of 1 to 400 mg.

Table 1: Single-Dose Pharmacokinetic Parameters of this compound (100 mg)

| Parameter | Value | Reference |

|---|---|---|

| Tmax (Time to Peak Concentration) | ~1.5 - 1.7 hours | |

| Cmax (Peak Plasma Concentration) | ~274 ng/mL | |

| AUC (Area Under the Curve) | ~1249 ng·h/mL | |

| t1/2 (Elimination Half-Life) | 5 - 7 hours | |

| Protein Binding | ~87% |

| Primary Metabolism | CYP3A4-mediated oxidation | |

Note: Consumption of a high-fat meal delays Tmax by approximately 2 hours and reduces Cmax by 22%, with no significant change in AUC.

A Phase 1, open-label trial was conducted to assess the pharmacokinetics and safety of a single 100 mg dose of this compound in participants with mild, moderate, or severe hepatic impairment compared to healthy matched controls. The results showed that as the severity of hepatic impairment increased, so did the systemic exposure to this compound.

Table 2: Phase 1 Study: Effect of Hepatic Impairment on this compound (100 mg) Pharmacokinetics

| Hepatic Function Group | Change in AUC vs. Normal | Change in Cmax vs. Normal | Reference |

|---|---|---|---|

| Mild Impairment | +7% | +1% | |

| Moderate Impairment | +52% | +18% |

| Severe Impairment | +115% | +26% | |

Based on these findings, a dose adjustment to 50 mg is recommended for patients with severe hepatic impairment.

Early-Phase Efficacy and Safety

The efficacy of this compound was evaluated in a Phase IIb, multicenter, randomized, double-blind, placebo-controlled, dose-ranging trial. This pivotal study assessed the efficacy and tolerability of various doses for the acute treatment of a single migraine attack.

Experimental Protocol: Phase IIb Dose-Finding Study

-

Study Design : A randomized, double-blind, placebo-controlled, parallel-group study. Participants were randomized in a 1:1 ratio to receive this compound at doses of 1 mg, 10 mg, 25 mg, 50 mg, 100 mg, or a matching placebo to treat one qualifying migraine attack.

-

Study Population : The study enrolled 834 adult participants with a history of migraine with or without aura.

-

Intervention : Participants self-administered a single dose of the assigned study medication to treat a migraine attack of moderate to severe pain intensity.

-

Co-Primary Endpoints : The co-primary efficacy endpoints were pain freedom at 2 hours post-dose and headache response (reduction from moderate/severe pain to mild/no pain) at 2 hours post-dose.

-

Key Efficacy Analysis : A logistic regression model was used to test for a dose-response trend for the 2-hour pain freedom endpoint.

The study demonstrated a positive dose-response trend for 2-hour pain freedom (p < 0.001). The 100 mg dose was found to be significantly superior to placebo for this endpoint.

Table 3: Key Efficacy Results from Phase IIb Study at 2 Hours Post-Dose

| Endpoint | Placebo (n=113) | This compound 25 mg | This compound 50 mg | This compound 100 mg (n=527 total) | Reference |

|---|

| Pain Freedom | 8.9% | Nominally Significant* | Nominally Significant* | 25.5% | |

*Formal statistical testing was precluded for the 25 mg and 50 mg doses due to the pre-specified multiplicity strategy after the 100 mg dose did not meet significance for the co-primary endpoint of 2-hour headache response.

The safety profile of this compound in early trials was favorable. Overall, the incidence of adverse events was similar between the this compound and placebo groups. The most common adverse events reported in later pivotal trials (ACHIEVE I & II), which confirmed the early findings, were nausea and somnolence/dizziness. Importantly, preclinical and clinical studies conducted for this compound have shown no evidence of hepatotoxicity.

Table 4: Common Adverse Events (within 48 hours) from the Phase 3 ACHIEVE II Trial

| Adverse Event | Placebo (n=499) | This compound 25 mg (n=478) | This compound 50 mg (n=488) | Reference |

|---|---|---|---|---|

| Nausea | 2.0% | 2.5% | 2.0% | |

| Dizziness | 1.6% | 2.1% | 1.4% |

| Somnolence | 1% | - | 3% vs 1% Placebo | |

Conclusion

The early-phase clinical trials for this compound successfully established its mechanism of action, pharmacokinetic profile, and an effective and well-tolerated dose range for the acute treatment of migraine. Phase 1 studies characterized its absorption, metabolism, and elimination, providing critical information for dosing recommendations, particularly in populations with hepatic impairment. The Phase IIb dose-finding study confirmed the drug's efficacy, demonstrating a clear dose-response for pain freedom at 2 hours and leading to the selection of the 50 mg and 100 mg doses for further development. The favorable safety and tolerability profile observed in these early studies has been consistently demonstrated in subsequent large-scale trials, solidifying this compound's role as a valuable therapeutic option for patients with migraine.

References

Ubrogepant: A CGRP Receptor Antagonist with Therapeutic Potential Beyond Migraine

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Ubrogepant, an orally available small molecule calcitonin gene-related peptide (CGRP) receptor antagonist, is currently approved for the acute treatment of migraine. Its mechanism of action, which involves blocking the potent vasodilator and pain-signaling neuropeptide CGRP, has prompted significant interest in its therapeutic potential for a range of non-migraine conditions. This technical guide provides a comprehensive overview of the preclinical evidence supporting the exploration of this compound in other therapeutic areas, with a focus on pain and inflammatory conditions. Detailed experimental protocols, quantitative data from key preclinical studies, and visualizations of relevant signaling pathways are presented to facilitate further research and development in this promising field.

Introduction: this compound and the CGRP Pathway

Calcitonin gene-related peptide (CGRP) is a 37-amino acid neuropeptide that is widely distributed throughout the central and peripheral nervous systems.[1] It plays a crucial role in a variety of physiological processes, including vasodilation, inflammation, and pain transmission.[1][2] The biological effects of CGRP are mediated through its interaction with the CGRP receptor, a complex composed of the calcitonin receptor-like receptor (CLR) and the receptor activity-modifying protein 1 (RAMP1).[3]

This compound is a high-affinity, selective antagonist of the CGRP receptor.[4] By blocking the binding of CGRP to its receptor, this compound effectively inhibits downstream signaling cascades that contribute to the pathophysiology of migraine, including vasodilation and neurogenic inflammation. Given the widespread involvement of CGRP in various pain and inflammatory states beyond migraine, there is a strong rationale for investigating the broader therapeutic applications of this compound.

Preclinical Evidence for Non-Migraine Applications

The majority of preclinical research on this compound outside of migraine has focused on its potential in other pain-related conditions. The following sections summarize the key findings in medication overuse headache, and the broader potential in inflammatory and neuropathic pain based on studies of CGRP antagonists.

Medication Overuse Headache (MOH)

Medication overuse headache is a chronic headache disorder that develops as a consequence of the regular, long-term use of medication to treat acute or episodic headaches. Preclinical models of MOH have provided the most robust evidence for the non-migraine therapeutic potential of this compound.

Quantitative Data Summary

| Preclinical Model | Species | This compound Dose | Key Finding | Reference |

| Sumatriptan-induced MOH | Female Sprague-Dawley Rats | 25, 50, 100 mg/kg (oral) | Dose-dependently reversed stress- and nitric oxide donor-induced cephalic and hindpaw allodynia. The 100 mg/kg dose did not induce cutaneous allodynia or latent sensitization with repeated administration. |

Experimental Protocol: Sumatriptan-Induced Medication Overuse Headache Model

A "two-hit" priming model of medication overuse headache is utilized to assess the efficacy of this compound.

-

Induction of Latent Sensitization ("Priming"): Female Sprague-Dawley rats receive six oral doses of sumatriptan (10 mg/kg) over a two-week period.

-

Assessment of Cutaneous Allodynia: Cutaneous allodynia is periodically measured in the periorbital and hindpaw regions using von Frey filaments over 20 days to establish a baseline and monitor the development of sensitization.

-

"Two-Hit" Challenge:

-

Bright Light Stress (BLS): On two consecutive days (days 20 and 21), rats are subjected to a one-hour bright light stress challenge.

-

Nitric Oxide (NO) Donor: On day 28, rats receive an intraperitoneal injection of the NO donor sodium nitroprusside (3 mg/kg).

-

-

This compound Administration: At the start of the second BLS exposure or immediately before the NO donor administration, rats are orally administered this compound (25, 50, or 100 mg/kg) or vehicle.

-

Outcome Measurement: Cephalic and hindpaw sensory thresholds are monitored hourly for up to 5 hours using von Frey filaments to determine the reversal of allodynia.

Experimental Workflow: Medication Overuse Headache Model

Caption: Workflow for the preclinical medication overuse headache model.

Inflammatory Pain

While specific studies on this compound in inflammatory pain models are limited, research on other CGRP receptor antagonists suggests a potential therapeutic role. CGRP is known to be upregulated in inflammatory conditions and contributes to peripheral and central sensitization.

Quantitative Data Summary (from studies on other CGRP antagonists)

| Preclinical Model | Species | CGRP Antagonist | Key Finding | Reference |

| Complete Freund's Adjuvant (CFA)-induced inflammation | Rats | BIBN4096BS (olcegepant) | Systemic and topical administration reversed mechanical hypersensitivity. | |

| Formalin-induced inflammatory pain | Mice | Olcegepant and Aprepitant (NK1 antagonist) | Co-administration significantly reduced flinching and licking responses in the late phase. |

Experimental Protocol: Formalin-Induced Inflammatory Pain

The formalin test is a widely used model to assess inflammatory pain and distinguishes between acute nociceptive and tonic inflammatory pain phases.

-

Acclimatization: Rodents are individually placed in observation chambers for at least 30 minutes to acclimate.

-

Formalin Injection: A dilute solution of formalin (e.g., 5% in saline) is injected subcutaneously into the plantar surface of one hind paw.

-

Behavioral Observation: Immediately following injection, the animal's behavior is observed and scored for a set period (typically 60 minutes). The key behaviors quantified are the amount of time spent licking, biting, or flinching the injected paw.

-

Data Analysis: The observation period is divided into two phases:

-

Phase 1 (0-5 minutes post-injection): Represents acute nociceptive pain.

-

Phase 2 (15-60 minutes post-injection): Represents tonic inflammatory pain.

-

-

Drug Administration: this compound or other test compounds would be administered prior to the formalin injection at various time points to assess their analgesic efficacy in one or both phases.

Neuropathic Pain

Neuropathic pain arises from damage or disease affecting the somatosensory nervous system. CGRP is implicated in the development and maintenance of neuropathic pain states. While direct evidence for this compound is not yet widely available, studies with other CGRP antagonists in animal models of neuropathic pain suggest this is a promising area for investigation.